6-fluoro-1H-pyrrolo[3,2-b]pyridin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-1H-pyrrolo[3,2-b]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c8-4-1-6-7(11-2-4)5(9)3-10-6/h1-3,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDIBARDDVXCRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=C2N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Fluoro 1h Pyrrolo 3,2 B Pyridin 3 Amine and Its Analogs
Strategies for Pyrrolo[3,2-b]pyridine Core Construction
The formation of the fused bicyclic pyrrolo[3,2-b]pyridine system, particularly with a fluorine substituent at the 6-position, is a key challenge in the synthesis of the target molecule. Various synthetic routes have been developed, primarily revolving around cyclization and annulation reactions starting from appropriately substituted pyridine (B92270) or pyrrole (B145914) precursors.
Cyclization Reactions and Annulation Approaches
Cyclization reactions are a cornerstone in the synthesis of the pyrrolo[3,2-b]pyridine core. These methods often involve the formation of the pyrrole ring onto a pre-existing pyridine scaffold. A common precursor for such strategies is 2-amino-5-fluoropyridine. The synthesis of this intermediate can be achieved through a multi-step process starting from 2-aminopyridine, involving nitration, amino group protection, reduction of the nitro group, diazotization, and a Schiemann reaction to introduce the fluorine atom, followed by deprotection.
Annulation approaches, where a new ring is fused onto an existing one, are also pivotal. For instance, the reaction of substituted 2-halopyridines can be a starting point for building the pyrrole ring. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are instrumental in introducing necessary substituents that can then participate in cyclization to form the fused bicyclic system.
Formation of the Fused Bicyclic System from Precursors
The construction of the 6-fluoro-1H-pyrrolo[3,2-b]pyridine core often proceeds from functionalized 5-fluoropyridine derivatives. One conceptual approach involves the use of a 2-amino-3-halo-5-fluoropyridine derivative, which can undergo coupling with a suitable partner to introduce a two-carbon unit, followed by intramolecular cyclization to form the pyrrole ring.
Another strategy could involve starting with a substituted pyrrole and constructing the pyridine ring. However, methods commencing with a substituted pyridine are more commonly documented for this class of compounds. The precise conditions for these cyclization and annulation reactions, including catalysts, solvents, and temperature, are critical for achieving good yields and regioselectivity, especially with the presence of the deactivating fluorine atom on the pyridine ring.
Introduction of the Amine Moiety at C-3
Once the 6-fluoro-1H-pyrrolo[3,2-b]pyridine core is established, the next critical step is the introduction of the amine group at the C-3 position of the pyrrole ring. Several synthetic strategies can be employed to achieve this transformation.
Direct Amination Reactions
Direct amination of the C-H bond at the 3-position of the 6-fluoro-1H-pyrrolo[3,2-b]pyridine core presents a challenge due to the electronic properties of the heterocyclic system. However, palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, have proven effective for the C-N bond formation on related heterocyclic systems. wikipedia.orgresearchgate.net This approach would typically require a pre-functionalized substrate, such as a 3-halo-6-fluoro-1H-pyrrolo[3,2-b]pyridine. The choice of palladium catalyst, ligand, and base is crucial for the success of such reactions.
Reductive Amination Pathways for Amine Installation
Reductive amination is a versatile method for the synthesis of amines. However, in the context of introducing a 3-amino group onto the pyrrolo[3,2-b]pyridine core, it would necessitate the presence of a carbonyl group or a suitable precursor at the C-3 position. This approach is less direct for the target compound unless a synthetic route that installs a 3-formyl or 3-keto functionality is employed.
A more common indirect reductive pathway involves the reduction of a nitro group. This is a highly reliable and widely used method for the preparation of aromatic and heteroaromatic amines.
Functional Group Interconversions Leading to the 3-Amine
The most prevalent and likely most efficient route to 6-fluoro-1H-pyrrolo[3,2-b]pyridin-3-amine involves the nitration of the 6-fluoro-1H-pyrrolo[3,2-b]pyridine core, followed by the reduction of the resulting nitro-intermediate. The commercial availability of 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine (which is likely a typo in catalog listings for the [3,2-b] isomer) suggests this is a key intermediate in established synthetic routes.
The nitration of the pyrrolo[3,2-b]pyridine system is expected to occur selectively at the C-3 position of the electron-rich pyrrole ring. Standard nitrating agents such as a mixture of nitric acid and sulfuric acid are commonly employed for such transformations.
Following successful nitration, the 3-nitro group can be readily reduced to the desired 3-amino group using a variety of reducing agents. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method. Other reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid or iron powder in acetic acid are also effective for this transformation.
Below is a table summarizing the key synthetic transformations discussed:
| Transformation | Reagents and Conditions | Key Intermediates |
| Pyrrolo[3,2-b]pyridine Core Synthesis | Cyclization of substituted 2-amino-5-fluoropyridines; Annulation of 2-halo-5-fluoropyridines. | 2-Amino-5-fluoropyridine, 2-Halo-5-fluoropyridine derivatives |
| Nitration at C-3 | HNO3/H2SO4 | 6-Fluoro-3-nitro-1H-pyrrolo[3,2-b]pyridine |
| Reduction of Nitro Group | H2, Pd/C; SnCl2/HCl; Fe/CH3COOH | This compound |
| Direct Amination (via 3-halo intermediate) | Pd catalyst, ligand (e.g., RuPhos, BrettPhos), base (e.g., LiHMDS) | 3-Halo-6-fluoro-1H-pyrrolo[3,2-b]pyridine |
Selective Fluorination Techniques at C-6 of the Pyrrolo[3,2-b]pyridine System
Introducing a fluorine atom at the C-6 position of the pyrrolo[3,2-b]pyridine ring system requires chemoselective methods that can effectively target the pyridine portion of the fused heterocycle. The choice of strategy depends on the available starting materials and the desired reaction pathway.
Electrophilic Fluorination Strategies
Electrophilic fluorination is a common method for introducing fluorine into electron-rich aromatic and heteroaromatic systems. Reagents such as Selectfluor™ (F-TEDA-BF4) are widely used for this purpose. enamine.netwikipedia.org These reagents act as a source of an electrophilic fluorine atom ("F+"), which can attack a position of high electron density on the substrate. For the pyrrolo[3,2-b]pyridine system, direct C-H fluorination can be challenging due to the potential for oxidative polymerization of the electron-rich pyrrole ring. worktribe.comresearchgate.net However, this approach has been successfully applied to various nitrogen-containing heterocycles. nih.gov The reaction typically proceeds in a polar aprotic solvent like acetonitrile. nih.gov The success of electrophilic fluorination on the pyrrolo[3,2-b]pyridine core is highly dependent on the substituents already present on the ring, which modulate its electronic properties and susceptibility to oxidation versus fluorination. worktribe.comresearchgate.net
Table 1: Example Conditions for Electrophilic Fluorination using Selectfluor™
| Substrate Type | Reagent | Solvent | Temperature | Outcome | Reference |
|---|---|---|---|---|---|
| 1,2-Dihydropyridines | Selectfluor® | Acetonitrile | 0 °C | Formation of 3-fluoro-3,6-dihydropyridines | nih.gov |
| Pyrrole derivatives | Selectfluor™ | Acetonitrile | Room Temp. to 90°C | Varied yields, potential for polymerization | worktribe.comresearchgate.net |
Nucleophilic Fluorination Approaches
Nucleophilic aromatic substitution (SNAr) represents an alternative strategy for introducing fluorine. This method involves the displacement of a suitable leaving group, such as a nitro or chloro group, from an activated aromatic ring by a nucleophilic fluoride (B91410) source, like potassium fluoride (KF) or cesium fluoride (CsF). For this reaction to be effective on the pyrrolo[3,2-b]pyridine system, the C-6 position must be activated by electron-withdrawing groups and bear a good leaving group. The high temperatures often required for SNAr reactions with fluoride can present challenges, but the use of polar aprotic solvents such as DMSO or DMF can facilitate the process. While direct examples on the 6-position of the specific pyrrolo[3,2-b]pyridine core are not prevalent in the provided literature, the reverse reaction—nucleophilic substitution of a fluoride—is a well-established method for functionalizing fluoro-substituted heterocycles, highlighting the utility of the C-F bond in synthetic strategies. nih.gov
Halogen Exchange Reactions for Fluorine Introduction
The halogen exchange (Halex) reaction is a specific type of nucleophilic aromatic substitution where one halogen is replaced by another. To introduce fluorine at the C-6 position, a precursor such as 6-chloro- or 6-bromo-1H-pyrrolo[3,2-b]pyridine would be treated with a fluoride salt. This reaction is governed by factors such as the nature of the leaving group (I > Br > Cl), the choice of fluoride source (spray-dried KF is often effective), and the reaction conditions. Phase-transfer catalysts are sometimes employed to enhance the solubility and reactivity of the fluoride salt in aprotic solvents. This method is a powerful tool for late-stage fluorination in the synthesis of complex molecules.
Palladium-Catalyzed Cross-Coupling Strategies in Derivatization of Pyrrolopyridines
Palladium-catalyzed cross-coupling reactions are indispensable tools for the derivatization of heterocyclic compounds, including the pyrrolo[3,2-b]pyridine scaffold. rsc.orgnih.gov These reactions allow for the formation of new carbon-carbon bonds at specific positions, enabling the synthesis of a diverse array of analogs from a common halogenated intermediate, such as a 6-bromo- or 6-chloro-pyrrolopyridine.
Suzuki-Miyaura Coupling Reactions for Arylation/Heteroarylation
The Suzuki-Miyaura coupling is a versatile and widely used reaction for forming C-C bonds between an organohalide and an organoboron compound, typically a boronic acid or ester. researchgate.net This reaction is highly effective for the arylation or heteroarylation of the C-6 position of the pyrrolo[3,2-b]pyridine ring. imist.ma The reaction requires a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a suitable phosphine (B1218219) ligand, and a base (e.g., K₂CO₃, Cs₂CO₃). mdpi.comnih.gov Microwave irradiation can often be used to accelerate the reaction and improve yields. imist.ma The Suzuki reaction's tolerance of a wide range of functional groups makes it particularly valuable for the late-stage functionalization of complex molecules. researchgate.net
Table 2: Representative Conditions for Suzuki-Miyaura Coupling on Halogenated N-Heterocycles
| Halide Substrate | Boronic Acid | Catalyst System | Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 6-Chloroimidazo[1,2-a]pyridine | Aryl/Heteroaryl boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Microwave | Good | imist.ma |
| 4-Chloro-2-iodo-pyrrolopyridine | Phenylboronic acid | Pd₂(dba)₃ | K₂CO₃ | Dioxane/H₂O | 100 °C | N/A | nih.gov |
Sonogashira-Type Alkynylation Reactions for Alkyne Introduction
The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, providing a direct route to alkynyl-substituted compounds. organic-chemistry.org This transformation is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst (e.g., CuI) and an amine base, such as triethylamine (B128534) (Et₃N). soton.ac.uknih.gov The reaction can be used to introduce an alkyne moiety at the C-6 position of a halogenated pyrrolo[3,2-b]pyridine precursor. This method is valuable for creating linear, rigid extensions to the heterocyclic core, which can be useful for probing interactions with biological targets. Copper-free Sonogashira protocols have also been developed to avoid issues related to the dimerization of terminal alkynes (Glaser coupling). organic-chemistry.orgorganic-chemistry.org
Table 3: General Conditions for Sonogashira Coupling | Halide Substrate | Alkyne | Catalyst System | Base | Solvent | Conditions | Reference | | --- | --- | --- | --- | --- | --- | | 6-Bromo-3-fluoro-2-cyanopyridine | Terminal Alkynes | Pd(PPh₃)₄ / CuI | Et₃N | THF/Et₃N | Room Temp. | soton.ac.uk | | Brominated Dihydropyrrolones | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | TEA | THF | Reflux | nih.gov | | Acyl Chlorides | Terminal Alkynes | [PdCl₂(PhCN)₂] / CuI | Et₃N | Organic Solvent | N/A | mdpi.com |
Protecting Group Strategies for Nitrogen and Other Functionalities in Pyrrolopyridine Synthesis
In the multi-step synthesis of complex molecules like pyrrolopyridine derivatives, protecting groups are essential for temporarily masking reactive functional groups to prevent unwanted side reactions. jocpr.com The choice of protecting group is critical and depends on its stability to various reaction conditions and the ease of its selective removal. jocpr.com
In the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, which are structurally related to the target compound, masking both hydroxyl and pyrrole functionalities proved to be crucial for the success of key transformations. nih.gov For instance, the pyrrole nitrogen is often protected to facilitate reactions at other positions of the heterocyclic ring. The trimethylsilylethoxymethyl (SEM) group is a common choice for protecting the pyrrole nitrogen. nih.govmdpi.com
However, the deprotection of the SEM group can present challenges. The process can release formaldehyde, leading to the formation of various side products, including the interesting formation of a tricyclic eight-membered 7-azaindole (B17877) in one reported case. nih.gov This highlights the need for careful optimization of deprotection conditions. An alternative protecting group for hydroxyl functionalities is the tert-butyldimethylsilyl (TBDMS) group, which was successfully used in the synthesis of a 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine analog. nih.gov The double deprotection of a TBDMS protected intermediate proceeded with a moderate yield of 51%. nih.gov
The strategic use of these protecting groups enables chemists to perform sequential reactions, such as palladium-catalyzed aminations, with high efficiency. For example, the Buchwald-Hartwig amination of a SEM-protected pyrrolopyridine intermediate proceeded smoothly, whereas the same reaction on the unprotected analog resulted in low conversion and difficulty in purification. nih.gov
Table 1: Protecting Groups in Pyrrolopyridine Synthesis
| Functional Group | Protecting Group | Abbreviation | Key Features |
|---|---|---|---|
| Pyrrole Nitrogen | (2-(Trimethylsilyl)ethoxy)methyl | SEM | Commonly used, but deprotection can lead to side products. nih.govmdpi.com |
| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | Useful for masking alcohol groups during subsequent reactions. nih.gov |
| Amino | 9-Fluorenylmethyloxycarbonyl | Fmoc | Standard protecting group in peptide synthesis, applicable to amino functionalities. jocpr.com |
| Carboxyl | tert-Butoxycarbonyl | t-Boc | Commonly employed for protecting carboxylic acid groups. jocpr.com |
Regioselectivity and Stereoselectivity Control in Synthetic Pathways
Controlling the specific position of a chemical reaction (regioselectivity) and the three-dimensional arrangement of the resulting molecule (stereoselectivity) are fundamental challenges in the synthesis of complex heterocyclic systems like pyrrolopyridines.
Regioselectivity is often dictated by the inherent reactivity of the different positions on the pyrrolopyridine ring system and can be manipulated through the strategic ordering of synthetic steps and the choice of catalysts. A notable example is the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, where the desired product was obtained through a carefully planned sequence of cross-coupling reactions. nih.gov The optimal route involved a chemoselective Suzuki–Miyaura cross-coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate, followed by a Buchwald–Hartwig amination at the C-4 position. nih.gov Initial attempts to reverse the order of these steps were unsuccessful, as the oxidative addition of the palladium catalyst preferentially occurred at the C-2 position over the C-4 position, leading to undesired products. nih.gov
The development of regioselective reactions is an active area of research. For instance, a copper-promoted regioselective synthesis of polysubstituted pyrroles has been reported, which proceeds through a radical 1,2-phenyl or alkyl migration, offering a pathway to specific substitution patterns. nih.gov Similarly, methods for the regioselective synthesis of pentathiepino-fused pyrroles and indoles have been developed by carefully controlling the reaction conditions. researchgate.net
Stereoselectivity, which deals with the formation of specific stereoisomers, is also a critical aspect, particularly when chiral centers are present in the target molecule. While the synthesis of this compound itself may not involve stereocenters, the synthesis of its more complex analogs often does. Multicomponent 1,3-dipolar cycloaddition reactions are powerful tools for the stereocontrolled synthesis of five-membered heterocyclic rings. nih.gov These reactions can create multiple stereogenic centers in a single step with a high degree of control. nih.gov
Table 2: Examples of Regio- and Stereoselective Reactions in Pyrrolopyridine Synthesis and Analogs
| Reaction Type | Key Transformation | Selectivity | Reference |
|---|---|---|---|
| Suzuki–Miyaura Coupling | C-C bond formation at C-2 | Regioselective | nih.gov |
| Buchwald–Hartwig Amination | C-N bond formation at C-4 | Regioselective | nih.gov |
| 1,3-Dipolar Cycloaddition | Formation of spiro-oxindoles | Stereoselective | nih.gov |
Development of Practical and Scalable Synthetic Routes for Pyrrolopyridine Intermediates
The transition from a laboratory-scale synthesis to a practical and scalable route suitable for producing larger quantities of a compound is a significant challenge in chemical development. This requires the optimization of reaction conditions, minimization of purification steps, and the use of cost-effective and readily available starting materials.
For pyrrolopyridine-related structures, efforts have been made to develop high-throughput and scalable synthetic sequences. One approach involves streamlining multi-step syntheses to reduce the need for intermediate purification. For example, a three-pot transformation for an oxopyranyl scaffold was improved to a high-throughput preparation without the need for chromatographic purification of intermediates. nih.gov
The aza-Achmatowicz reaction, an oxidative rearrangement of N-protected furfuryl amines, has been utilized as a basis for the practical and scalable synthesis of pyridinyl organometallic enantiomeric scaffolds. nih.gov This strategy allows for the multi-gram scale preparation of versatile intermediates. nih.gov The scalability of a process is also demonstrated by successful scale-up experiments. In the synthesis of a 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine intermediate, a Suzuki-Miyaura cross-coupling reaction was successfully scaled up from milligram to gram quantities, achieving an 83% isolated yield on a 2-gram scale by adjusting the reaction temperature and time. nih.gov
The development of one-pot multicomponent reactions is another strategy to enhance the practicality of a synthesis, as it can significantly reduce reaction times and improve yields under greener reaction conditions. researchgate.net These methodologies are often applicable to gram-scale synthesis, featuring operational simplicity and an easy purification process. researchgate.net
Table 3: Comparison of Synthetic Route Characteristics
| Feature | Laboratory Scale | Scalable Route |
|---|---|---|
| Batch Size | Milligrams to a few grams | Multi-gram to kilograms |
| Purification | Frequent chromatographic purification | Minimized purification, crystallization preferred |
| Reaction Sequence | Multi-pot transformations | Streamlined, one-pot, or high-throughput sequences nih.gov |
| Reagents | May use expensive or specialized reagents | Use of cost-effective and readily available materials |
| Optimization | Focus on proof-of-concept | Focus on yield, purity, safety, and cost-effectiveness |
Structure Activity Relationship Sar Studies of 6 Fluoro 1h Pyrrolo 3,2 B Pyridin 3 Amine Derivatives
Influence of Fluorine Substitution at the 6-Position on Biological Activity
The substitution of a hydrogen atom with fluorine at the 6-position of the 1H-pyrrolo[3,2-b]pyridine core is a common strategy in drug design to enhance a molecule's pharmacological profile. cambridgemedchemconsulting.com This bioisosteric replacement can profoundly influence the compound's electronic properties, conformational preferences, and ability to form specific non-covalent interactions, thereby affecting its binding affinity and selectivity for its biological target. cambridgemedchemconsulting.comnih.gov
Electronic Effects of the Fluorine Atom
Fluorine is the most electronegative element, and its introduction into an aromatic system like the pyrrolopyridine ring imparts significant electronic changes. The strong electron-withdrawing nature of the fluorine atom can modulate the acidity or basicity (pKa) of nearby functional groups, which is critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov
For instance, the presence of a fluorine atom can lower the pKa of a nearby basic amine. This reduction in basicity can be advantageous, as it may prevent unwanted off-target effects, such as binding to the hERG channel, which is often associated with highly basic compounds. researchgate.net Studies on analogous heterocyclic compounds have demonstrated that fluorination can systematically decrease the pKa of both acidic and basic centers within the molecule. nih.gov This modulation is a key tool for medicinal chemists to fine-tune the ionization state of a drug candidate under physiological conditions (pH ~7.4), thereby influencing its membrane permeability and target engagement.
Table 1: Illustrative Impact of Fluorination on pKa of Heterocyclic Amines This table presents generalized data from studies on related amine-containing heterocyclic compounds to illustrate the typical effect of fluorine substitution.
| Compound | Substituent | Position of Fluorine | pKa of Amine | Change in pKa (ΔpKa) | Reference |
|---|---|---|---|---|---|
| Parent Amine | -H | N/A | 9.8 | N/A | nih.gov |
| Fluorinated Analog | -F | β to amine | 8.7 | -1.1 | nih.gov |
| Parent Amine 2 | -H | N/A | 10.1 | N/A | nih.gov |
| Fluorinated Analog 2 | -F | γ to amine | 6.8 | -3.3 | nih.gov |
Role of Fluorine in Conformational Preferences and Molecular Recognition
Beyond its electronic influence, the fluorine atom can play a significant role in dictating the conformational preferences of a molecule. Although fluorine is relatively small (van der Waals radius of 1.47 Å, comparable to hydrogen at 1.2 Å), its substitution can create subtle steric and electrostatic interactions that favor specific rotational conformations (rotamers). informahealthcare.com This conformational control can be critical for pre-organizing the ligand into a bioactive conformation that fits optimally into the binding site of a protein target.
In some molecular scaffolds, the axial preference of a fluorine substituent has been attributed to favorable delocalization forces, including hyperconjugation and charge-dipole interactions. These forces can stabilize a conformation that might otherwise be sterically disfavored, highlighting the complex interplay of steric and electronic effects in determining molecular shape. By locking the molecule into a specific conformation, fluorine substitution can enhance binding affinity and selectivity.
Halogen Bonding (XB) Interactions in Ligand Binding
A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (known as the σ-hole) and a nucleophilic atom, such as oxygen, nitrogen, or sulfur. nih.gov While this interaction is more pronounced for larger halogens like bromine and iodine, fluorine can also participate in such bonds, particularly with backbone carbonyl oxygens of amino acid residues like glycine. researchgate.net
Significance of the 3-Amine Group in Molecular Recognition and Target Binding
The 3-amine group on the 1H-pyrrolo[3,2-b]pyridine scaffold is a critical pharmacophoric element, primarily due to its ability to act as a hydrogen bond donor. In many kinase inhibitors, this moiety is crucial for anchoring the ligand into the ATP-binding site by interacting with key residues in the hinge region of the kinase. nih.gov
Hydrogen Bonding Interactions Involving the Amine Moiety
Hydrogen bonds are among the most important non-covalent interactions in determining the specificity of ligand-protein binding. The primary amine at the 3-position can donate two hydrogen bonds, often forming crucial interactions with the backbone carbonyls of amino acids in the hinge region of protein kinases. nih.gov For example, in docking studies of related pyrrolo[2,3-b]pyridine inhibitors with Fibroblast Growth Factor Receptor (FGFR), the core heterocyclic scaffold consistently forms hydrogen bonds with the backbone of residues like Alanine (B10760859) and Glutamic acid in the hinge region. nih.gov
These highly directional and specific interactions are fundamental to the biological activity of this class of compounds. The strength and geometry of these hydrogen bonds are a key focus of SAR studies, with modifications to the surrounding structure often aimed at optimizing these interactions for enhanced potency.
Table 2: Common Hydrogen Bond Acceptors for Amine Groups in Protein Kinase Hinge Regions
| Interacting Amino Acid | Type of Interaction | Typical Distance (Å) |
|---|---|---|
| Alanine (backbone C=O) | Hydrogen Bond | 2.8 - 3.2 |
| Glutamic Acid (backbone C=O) | Hydrogen Bond | 2.7 - 3.1 |
| Cysteine (backbone C=O) | Hydrogen Bond | 2.8 - 3.2 |
| Methionine (backbone C=O) | Hydrogen Bond | 2.9 - 3.3 |
Ionic Interactions with Biological Targets
Under physiological conditions, the 3-amine group can be protonated, acquiring a positive charge. This allows it to form strong ionic interactions, or salt bridges, with negatively charged amino acid residues such as aspartic acid (Asp) or glutamic acid (Glu) within the binding site. These electrostatic interactions are significantly stronger than hydrogen bonds and can contribute substantially to the binding free energy.
The propensity of the amine to be protonated is determined by its pKa. As discussed, the electronic effects of substituents elsewhere on the ring system, such as the 6-fluoro group, can modulate this pKa, thereby influencing the likelihood and strength of these ionic interactions. The strategic placement of a charged amine to interact with a corresponding acidic residue is a powerful tactic for achieving high-affinity binding to a biological target.
Systematic Exploration of Substituent Effects at Various Positions of the Pyrrolo[3,2-b]pyridine Core
The biological activity of derivatives based on the 1H-pyrrolo[3,2-b]pyridine scaffold is significantly influenced by the nature and position of various substituents. nih.gov Structure-activity relationship (SAR) studies have been instrumental in elucidating how modifications to this core structure affect the molecule's potency and selectivity as an inhibitor of various biological targets, such as kinases.
For fibroblast growth factor receptor (FGFR) inhibitors, modifications on the broader 1H-pyrrolo[2,3-b]pyridine scaffold have also been explored. One study reported a series of derivatives where various groups were introduced, leading to the identification of compounds with potent inhibitory activity against FGFR1, 2, and 3. rsc.org This highlights the potential for fine-tuning the molecule's selectivity and potency through systematic changes at positions on and around the pyrrole (B145914) ring. rsc.org
| Compound ID | C-2 Substituent | C-4 Substituent | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) |
| 4h | (Structure Specific) | (Structure Specific) | 7 | 9 | 25 |
| Lead Cmpd | (Structure Specific) | (Structure Specific) | >1000 | >1000 | >1000 |
Data adapted from studies on related pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors, illustrating the impact of substitutions. rsc.org
The pyridine (B92270) ring of the pyrrolopyridine core offers multiple positions for substitution, with C-4 and C-5 being particularly significant for modulating biological activity. In the development of antibacterial agents, a series of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives were identified as a novel class of potent compounds. nih.gov Subsequent structural modifications and follow-up synthesis based on these findings could lead to compounds with significant antibacterial potency, marking them as attractive starting points for further investigation. nih.gov
In the context of anticancer research, a series of tricyclic pyrrolo[2,3-d]pyrimidine derivatives demonstrated that the substituents on the pyrimidine and pyrrole rings, as well as the side-ring, contribute to the molecule's reactivity and biological activity. mdpi.com For instance, the synthesis of C-4 substituted pyrrolo[2,3-d]pyrimidines was pursued in the development of Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors. mdpi.com This involved incorporating a dipyridine moiety at the C-4 position, showcasing a scaffold-hopping strategy to enhance inhibitory potential. mdpi.com Similarly, substitutions at the C-5 position of the same scaffold were explored, further emphasizing the importance of modifications on the six-membered ring for achieving desired biological outcomes. mdpi.com
| Compound Series | Ring Position Modified | Target | Key Finding |
| 5-oxo-4H-pyrrolo[3,2-b]pyridines | C-5 | Bacterial processes | Identified as a novel class of potent antibacterial agents. nih.gov |
| Tricyclic pyrrolo[2,3-d]pyrimidines | C-4 | CSF1R | Incorporation of a dipyridine moiety improved inhibitor alignment. mdpi.com |
| Tricyclic pyrrolo[2,3-d]pyrimidines | C-5 | CSF1R | Further extension of inhibitor design by modifying the C-5 position. mdpi.com |
Conformational Analysis and Identification of Bioactive Conformations
Understanding the three-dimensional structure and preferred conformation of pyrrolo[3,2-b]pyridine derivatives is crucial for explaining their biological activity. The bioactive conformation is the specific spatial arrangement a molecule adopts when it binds to its biological target. X-ray crystallography and computational docking studies are primary tools for this analysis.
For example, in the development of CSF1R inhibitors, docking studies of a proposed hybrid molecule containing a pyrrolopyrimidine core (structurally related to pyrrolopyridine) showed a favorable alignment within the kinase binding site. nih.gov The docked conformation exhibited substantial overlap with a known co-crystallized ligand, indicating a similar binding mode. nih.gov Superimposition of the designed compound with the established inhibitor Pexidartinib, which contains a pyrrolopyridine core, revealed a reasonable structural overlap, further validating the predicted bioactive conformation. nih.gov Such analyses are critical for rational drug design, as they confirm that the designed molecule can adopt the necessary shape to interact with key residues in the target's active site. nih.gov
Similarly, molecular docking of 1H-pyrrolo[3,2-c]pyridine derivatives into the colchicine binding site of tubulin showed that the core scaffold could overlap effectively with the linker region of the original ligand, Combretastatin A-4 (CA-4). nih.gov This specific orientation allowed the derivative to form important hydrogen bonds with key amino acid residues, defining its bioactive conformation and explaining its potent anticancer activity. nih.gov
Pharmacophore Modeling and Ligand-Based Design Principles for Pyrrolopyridine Ligands
Pharmacophore modeling is a powerful computational technique used to identify the essential structural features of a molecule required for its biological activity. youtube.com A pharmacophore model defines the spatial arrangement of key chemical functionalities, such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers, that are critical for optimal interaction with a specific biological target. preprints.org
For pyrrolopyridine and related heterocyclic ligands, pharmacophore models are developed based on the structures of known active compounds (ligand-based) or the structure of the target's binding site (structure-based). preprints.org These models serve as templates for designing new molecules with improved potency and selectivity. For instance, a ligand-based pharmacophore model can be generated by aligning a set of active pyrrolopyridine derivatives and extracting their common features. This model can then be used to screen large chemical databases to identify novel compounds that fit the pharmacophore and are likely to be active. frontiersin.org
The key principles for ligand-based design of pyrrolopyridine inhibitors often involve:
A core heterocyclic scaffold (the pyrrolopyridine ring system) that serves as a rigid anchor.
One or more hydrogen bond donors/acceptors strategically positioned to interact with key residues in the target protein. The nitrogen atoms within the pyrrolopyridine core and amine substituents are common features for this purpose. preprints.org
Aromatic or hydrophobic groups that occupy specific pockets within the binding site to enhance binding affinity through van der Waals or pi-stacking interactions. preprints.org
Defined spatial geometry ensuring that these features are correctly oriented relative to one another for effective binding. frontiersin.org
In the context of antibacterial drug discovery, SAR studies of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives provide the foundational data needed to build such pharmacophore models, which can then guide the synthesis of new analogs with enhanced antibacterial potency. nih.gov
Molecular Mechanisms of Action Moa and Target Interactions
Elucidation of Specific Molecular Targets Interacting with Pyrrolopyridine Scaffolds
The pyrrolopyridine nucleus is recognized as a "privileged scaffold" in medicinal chemistry, meaning it can bind to a range of biological targets with high affinity. nih.gov This versatility has led to its use in developing inhibitors for several important enzyme and receptor families.
Derivatives of the pyrrolopyridine scaffold are well-documented as potent kinase inhibitors. nih.gov These compounds typically function as ATP-competitive inhibitors, binding to the ATP-binding site of the kinase and preventing the phosphorylation of substrate proteins, which in turn blocks downstream signaling pathways.
Fibroblast Growth Factor Receptors (FGFRs): A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of FGFR1, 2, and 3. rsc.org The mechanism involves the pyrrolopyridine core forming critical hydrogen bonds with the kinase's hinge region, a flexible segment that connects the N- and C-lobes of the kinase domain. This interaction stabilizes the inhibitor within the ATP-binding pocket. rsc.org
Janus Kinase 3 (JAK3): The 7-azaindole (B17877) (1H-pyrrolo[2,3-b]pyridine) structure is a core component of several JAK3 inhibitors. nih.gov Due to the high homology in the ATP-binding sites across the JAK family, achieving selectivity for JAK3 is a significant challenge. However, specific substitutions on the pyrrolopyridine ring can exploit subtle differences in the amino acid residues of the binding pocket to enhance selectivity.
Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3): Certain derivatives of pyrrolo[3,4-c]pyridine have demonstrated potent, dual inhibitory activity against both SYK and FLT3. The fluoro substitution on the scaffold was found to have a significant effect on the activity, highlighting the role of electronic modifications in modulating potency. nih.gov
Glycogen Synthase Kinase-3 (GSK-3): 6-Aryl-pyrazolo[3,4-b]pyridines, which are structurally related to pyrrolopyridines, have been identified as potent inhibitors of GSK-3. sigmaaldrich.com
Table 1: Kinase Inhibition by Pyrrolopyridine Scaffolds
| Target Kinase | Pyrrolopyridine Isomer/Derivative | Key Mechanistic Findings |
|---|---|---|
| FGFR1 | 1H-pyrrolo[2,3-b]pyridine | ATP-competitive inhibition via hydrogen bonding to the hinge region. |
| JAK3 | 1H-pyrrolo[2,3-b]pyridine (7-azaindole) | ATP-competitive inhibition; selectivity is a key challenge. |
| SYK & FLT3 | Pyrrolo[3,4-c]pyridine | Dual inhibition; fluoro substitution enhances activity. |
| GSK-3 | 6-Aryl-pyrazolo[3,4-b]pyridine | Potent inhibition of the kinase. |
Beyond kinases, the pyrrolopyridine scaffold has been utilized to develop antagonists for G-protein coupled receptors and inhibitors for other enzyme systems.
Neuropeptide Y5 Receptor: While specific data for the title compound is unavailable, related heterocyclic structures like pyrrolopyridazine have been investigated as antagonists for the Neuropeptide Y5 (NPY Y5) receptor. This receptor is implicated in the regulation of appetite, and its antagonists are explored for potential anti-obesity treatments.
H+/K+-ATPase: Pyrrole-based compounds are known to act as potassium-competitive acid blockers (P-CABs) that inhibit the gastric H+/K+-ATPase, or proton pump. nih.gov For instance, the compound TAK-438, which contains a pyrrole (B145914) ring, inhibits the pump by competing with potassium ions. nih.gov Similarly, a pyrrolopyridazine derivative, CS-526, was also shown to be a potent inhibitor of the H,K-ATPase. nih.gov This mechanism provides immediate and reversible inhibition of gastric acid secretion. nih.govnih.gov
For kinase targets, the primary site of interaction for pyrrolopyridine inhibitors is the ATP-binding pocket. This cleft is located between the N-lobe and C-lobe of the kinase domain and features several key regions that are crucial for inhibitor binding. The adenine (B156593) region, the sugar pocket, and the hydrophobic region are all areas where different parts of the inhibitor can form interactions. The pyrrolopyridine core typically orients itself to interact with the hinge region that connects the two lobes, mimicking the hydrogen bonding interactions of the adenine base of ATP.
Characterization of Binding Modes and Key Molecular Interactions
The efficacy and selectivity of pyrrolopyridine-based inhibitors are determined by the precise molecular interactions they form within the target's binding site. These interactions are primarily a combination of hydrogen bonds and hydrophobic contacts.
Hydrogen bonds are critical for anchoring the inhibitor to the target protein. In the context of kinase inhibition, the nitrogen atoms of the pyrrolopyridine ring system are key hydrogen bond donors and acceptors.
For example, in the binding of a 1H-pyrrolo[2,3-b]pyridine derivative to the FGFR1 kinase domain, the scaffold's nitrogen atoms form two essential hydrogen bonds with the backbone of amino acid residues in the hinge region. rsc.org Specifically, interactions are formed with the carbonyl group of glutamate (B1630785) (E562) and the amide group of alanine (B10760859) (A564). rsc.org This bidentate hydrogen-bonding pattern is a common feature for many kinase inhibitors and is crucial for high-affinity binding.
In the case of FGFR1 inhibitors, a methoxyphenyl group attached to the pyrrolopyridine scaffold extends into a hydrophobic pocket, forming van der Waals interactions with surrounding residues. rsc.org Furthermore, π-π stacking interactions can occur between the aromatic system of the inhibitor and the side chains of aromatic amino acids like phenylalanine (e.g., F489 in FGFR1), further stabilizing the complex. rsc.org The fluorine atom at the 6-position of the title compound, "6-fluoro-1H-pyrrolo[3,2-b]pyridin-3-amine," would likely modulate the electronic properties of the aromatic system and could potentially engage in specific interactions within the binding site.
Electrostatic and Ionic Interactions
The molecular structure of this compound, like other azaindole derivatives, facilitates a range of electrostatic interactions crucial for its binding affinity and specificity. The pyrrolopyridine core, which is a bioisostere of purine (B94841) and indole (B1671886) systems, is central to these interactions nih.govpharmablock.com. Charged and polar groups within the molecule and its target protein dictate the formation of ion pairs, hydrogen bonds, and other electrostatic attractions that stabilize the ligand-protein complex nih.gov.
The nitrogen atoms in the bicyclic ring system and the exocyclic amine group are key participants in forming hydrogen bonds. Specifically, the pyridine (B92270) nitrogen can act as a hydrogen bond acceptor, while the pyrrole NH group and the 3-amine group serve as hydrogen bond donors chemicalbook.com. In the context of kinase inhibition, a common target for this class of compounds, the azaindole scaffold frequently forms bidentate hydrogen bonds with the backbone amides of the hinge region residues, mimicking the interaction of ATP's adenine ring chemicalbook.commdpi.com. The fluorine atom at the 6-position introduces a region of high electronegativity, which can modulate the local electronic environment and participate in favorable electrostatic or dipole-dipole interactions with the target protein, potentially enhancing binding affinity and selectivity researchgate.net.
Water-Mediated Interactions (e.g., WaterMap analysis)
Water molecules within a protein's binding pocket play a critical role in the thermodynamics of ligand binding umd.edunih.gov. Computational tools like WaterMap analysis are used to calculate the positions and thermodynamic properties of these water molecules, identifying high-energy, displaceable water molecules that can be targeted by ligand design to improve potency schrodinger.comnih.gov. Displacing these energetically unfavorable water molecules with a part of the ligand can lead to a significant gain in binding affinity nih.gov.
For inhibitors with scaffolds similar to this compound, WaterMap analysis has been instrumental. Studies on other heterocyclic inhibitors have shown that identifying clusters of unfavorable hydration sites adjacent to the core structure can guide the addition of functional groups to displace them, thereby gaining potency schrodinger.com. While a specific WaterMap analysis for this compound is not publicly available, this methodology represents a key strategy in the optimization of related compounds schrodinger.comschrodinger.com. The analysis helps visualize hydration sites and their free energies, providing a roadmap for modifying the ligand to better complement the binding site's solvation structure schrodinger.com.
Understanding Allosteric versus Orthosteric Binding Mechanisms
The distinction between allosteric and orthosteric binding is crucial for understanding a ligand's functional effect. Orthosteric ligands bind to the primary, endogenous ligand binding site of a receptor or enzyme, often leading to competitive inhibition frontiersin.org. In contrast, allosteric modulators bind to a topographically distinct site, inducing a conformational change that alters the affinity or efficacy of the endogenous ligand frontiersin.orgresearchgate.net.
Compounds with a 1H-pyrrolo[3,2-b]pyridine core have been successfully developed as selective negative allosteric modulators (NAMs) for targets such as the GluN2B subunit of the NMDA receptor nih.govnih.govfigshare.com. This demonstrates that the pyrrolopyridine scaffold is not limited to orthosteric, ATP-competitive inhibition of kinases but is also suitable for binding to allosteric sites on other classes of proteins nih.gov. Allosteric modulation offers potential advantages over orthosteric antagonism, including greater subtype selectivity and a "tuning" effect on physiological signaling rather than a simple on/off blockade frontiersin.org. For this compound, its potential for either binding mode would depend entirely on the specific architecture of the target protein's binding pockets.
Analysis of Signaling Pathway Perturbations Induced by Pyrrolopyridine Ligands
Given that pyrrolopyridine scaffolds are frequently employed as kinase inhibitors, their primary effect is the perturbation of intracellular signaling cascades regulated by these enzymes nih.govmdpi.com. Kinases are pivotal in phosphorylating downstream proteins, and their inhibition can halt or modulate entire pathways critical for cellular processes like proliferation, survival, and differentiation nih.govnih.gov.
Derivatives of the parent structure, 1H-pyrrolo[2,3-b]pyridine (7-azaindole), have been developed to target a wide array of kinases, thereby affecting numerous signaling pathways nih.gov. For example, compounds from this class have been shown to inhibit:
Phosphoinositide 3-kinases (PI3Ks) : Inhibition of PI3Kγ, which is highly expressed in immune cells, can modulate the tumor microenvironment and immune responses nih.gov.
Fibroblast Growth Factor Receptors (FGFRs) : Blocking abnormal FGFR signaling is a strategy in cancer therapy to inhibit tumor cell proliferation, migration, and apoptosis rsc.org.
Mitogen-Activated Protein Kinase-Activated Protein Kinase-2 (MAPKAPK-2 or MK-2) : Inhibition of MK-2 is explored for its potential in treating inflammatory diseases and cancer nih.gov.
RAF/MEK/ERK Pathway : Vemurafenib, a well-known 7-azaindole-based drug, specifically targets the BRAF V600E mutation, potently inhibiting the ERK phosphorylation pathway in certain melanomas pharmablock.commdpi.com.
The specific signaling pathways perturbed by this compound would be determined by its kinase selectivity profile. By inhibiting its target kinase(s), the compound would prevent the phosphorylation of downstream substrates, leading to a cascade of effects that could culminate in therapeutic outcomes such as the inhibition of tumor growth or the modulation of inflammatory responses nih.govrsc.org.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
Computational and Theoretical Chemistry Applications
Quantum Mechanical Studies for Electronic Structure and Reactivity
Quantum mechanical (QM) methods are employed to investigate the electronic properties of a molecule, which are fundamental to understanding its reactivity and interactions. These studies can elucidate the distribution of electrons, the energies of molecular orbitals, and the electrostatic potential, all of which are critical for predicting how the molecule will behave in a chemical or biological environment.
Molecular electrostatic potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP is calculated based on the principles of quantum mechanics and is mapped onto the molecule's electron density surface.
In these maps, regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are likely to be attacked by nucleophiles. The maximum surface electrostatic potential (VS,max) quantifies the most positive potential on the surface, often associated with hydrogen bond donating capabilities.
For a molecule like 6-fluoro-1H-pyrrolo[3,2-b]pyridin-3-amine, the MEP map would likely show negative potential around the nitrogen atoms of the pyridine (B92270) and pyrrole (B145914) rings, as well as the fluorine atom, due to their high electronegativity. The amine group's hydrogen atoms would exhibit positive potential, indicating their role as hydrogen bond donors.
Table 1: Illustrative Electrostatic Potential Data for a Heterocyclic Amine
| Region of Molecule | Electrostatic Potential (kcal/mol) | Predicted Interaction Type |
|---|---|---|
| Pyridine Nitrogen | -45 | Electrophilic Attack / H-bond Acceptor |
| Pyrrole Nitrogen (N-H) | -25 | Electrophilic Attack / H-bond Acceptor |
| Amine Group (N-H) | +35 | Nucleophilic Attack / H-bond Donor |
Note: The data in this table is illustrative and not based on direct experimental or computational results for this compound.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole ring and the amine group, indicating these are the likely sites for oxidation or electrophilic attack. The LUMO is anticipated to be distributed over the electron-deficient pyridine ring, suggesting this is where reduction or nucleophilic attack would occur. The fluorine atom would influence the energies of these orbitals through its inductive effect.
Table 2: Hypothetical Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) | Implication for Reactivity |
|---|---|---|
| HOMO | -5.8 | Electron-donating ability |
| LUMO | -1.2 | Electron-accepting ability |
Note: The data in this table is hypothetical and intended to illustrate the concepts of frontier molecular orbital analysis.
Molecular Docking and Scoring for Ligand-Target Complex Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict how a ligand, such as this compound, might interact with a biological target, typically a protein.
Docking algorithms generate various possible binding poses of the ligand in the active site of the protein. These poses are then evaluated using a scoring function to identify the most likely binding mode. The analysis of the best-scoring pose reveals the specific interactions between the ligand and the protein's amino acid residues, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
For this compound, the amine group and the nitrogen atoms in the heterocyclic rings are likely to act as hydrogen bond donors and acceptors, respectively. The aromatic rings can participate in pi-pi stacking or hydrophobic interactions with the side chains of aromatic amino acids like phenylalanine, tyrosine, and tryptophan.
Scoring functions in molecular docking not only rank the poses but also provide an estimate of the binding affinity (often expressed as a binding energy or an inhibition constant, Ki). While these scores are approximations, they are invaluable for comparing different ligands and prioritizing them for further experimental testing. A lower binding energy generally indicates a more stable protein-ligand complex.
Table 3: Sample Molecular Docking Results for a Kinase Inhibitor
| Parameter | Value | Description |
|---|---|---|
| Binding Energy (kcal/mol) | -9.5 | Estimated strength of the ligand-protein interaction |
| Predicted Ki (nM) | 50 | Predicted inhibition constant |
| Key H-bond Interactions | Met318, Glu286 | Specific amino acids forming hydrogen bonds |
Note: This table presents example data typical for a small molecule inhibitor and is not specific to this compound.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule over time. By simulating the movements of atoms and molecules, MD can be used to study the conformational flexibility of a ligand and the stability of a ligand-protein complex.
For this compound, MD simulations can explore its different possible conformations in solution or when bound to a protein. This is crucial as the biological activity of a molecule often depends on its ability to adopt a specific three-dimensional shape that is complementary to the binding site of its target. The simulations can reveal the most stable conformations and the energy barriers between them. When applied to a protein-ligand complex, MD simulations can assess the stability of the binding pose predicted by docking and provide insights into the dynamic nature of the interactions.
Investigation of Ligand and Protein Conformational Dynamics in Complex
Molecular dynamics (MD) simulations are a powerful tool to investigate the dynamic behavior of a ligand-protein complex over time. For a compound like this compound, MD simulations can provide insights into how the ligand and its target protein adapt to each other upon binding. These simulations can reveal the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, and identify conformational changes in both the ligand and the protein that are crucial for biological activity.
Solvent Effects on Binding (e.g., WaterMap analysis)
The role of water molecules in the binding site of a protein is a critical factor in determining ligand affinity. WaterMap is a computational tool that calculates the thermodynamic properties of water molecules in the binding site, identifying regions where water is unstable and can be displaced by a ligand to improve binding affinity. schrodinger.comnih.gov This analysis is particularly relevant for the optimization of pyrrolopyridine scaffolds.
In a study of 1H-pyrrolo[2,3-b]pyridine derivatives, WaterMap analysis was used to understand the impact of substituents on Janus kinase 3 (JAK3) inhibitory activity. researchgate.net The analysis identified unfavorable water molecules in the binding pocket that could be displaced by appropriate functional groups on the ligand, leading to a significant increase in binding affinity. researchgate.net For this compound, a WaterMap analysis could reveal how the fluorine atom and the amine group influence the surrounding water network and guide the design of derivatives that can more effectively displace high-energy water molecules.
Table 1: Illustrative WaterMap Analysis Results for a Hypothetical Binding Site
| Hydration Site | ΔG (kcal/mol) | Interpretation | Potential for Displacement by this compound |
| HS1 | 2.5 | Unstable water, favorable for displacement | The fluoro group could potentially displace this water molecule. |
| HS2 | -1.0 | Stable water, unfavorable for displacement | The amine group might interact with this water molecule. |
| HS3 | 1.8 | Moderately unstable water | The pyrrolopyridine core could displace this water molecule. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. uran.ua This method is widely used in drug discovery to predict the activity of new compounds and to understand the structural features that are important for their biological function.
Development of Predictive Models for Biological Activity
For a series of pyrrolopyridinone derivatives, QSAR models have been developed to predict their inhibitory activity against the cell division cycle 7 (Cdc7) kinase. nih.gov These models are built using a set of molecular descriptors that quantify various aspects of the chemical structure, such as electronic, steric, and hydrophobic properties. The quality of a QSAR model is typically assessed by its statistical parameters, such as the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). A robust QSAR model can be used to screen virtual libraries of compounds and prioritize those with the highest predicted activity for synthesis and testing. For this compound, a QSAR model could be developed by synthesizing a series of analogs with different substituents and measuring their biological activity.
Identification of Key Molecular Descriptors for Activity Optimization
A key outcome of QSAR studies is the identification of molecular descriptors that have the most significant impact on biological activity. imist.ma These descriptors provide valuable insights into the structure-activity relationship and can guide the optimization of lead compounds. For example, a QSAR study on a series of pyrrolo- and pyridoquinolinecarboxamides with diuretic activity revealed that lipophilicity (logP), refractivity, and dipole moment were positively correlated with activity, while molecular volume and surface area were negatively correlated. uran.ua In the context of this compound, QSAR studies could identify the optimal physicochemical properties for a given biological target, such as the ideal level of hydrophobicity or the most favorable electrostatic potential distribution.
Table 2: Examples of Molecular Descriptors Used in QSAR Studies of Pyrrolopyridine Derivatives
| Descriptor | Type | Description | Potential Influence on Activity of this compound |
| ClogP | Hydrophobic | A measure of the compound's lipophilicity. | The fluorine atom can increase lipophilicity in its local environment. |
| Molecular Weight | Steric | The sum of the atomic weights of all atoms in the molecule. | Can influence binding site accessibility and solubility. |
| Dipole Moment | Electronic | A measure of the separation of positive and negative charges in the molecule. | The electronegative fluorine atom significantly impacts the dipole moment. |
| HOMO/LUMO Energy | Electronic | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Influences the compound's reactivity and ability to participate in charge-transfer interactions. |
Virtual Screening and De Novo Design Strategies for Pyrrolopyridine Scaffolds
Virtual screening is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. researchgate.net This approach can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally. The pyrrolopyridine scaffold is a common starting point for virtual screening campaigns due to its favorable drug-like properties and its presence in many known bioactive molecules. mdpi.com
De novo design, on the other hand, involves the computational generation of novel molecular structures that are predicted to have high affinity and selectivity for a target protein. These methods often start with a seed fragment or scaffold, such as this compound, and then add functional groups to optimize its interactions with the binding site. Both virtual screening and de novo design strategies have been successfully applied to the discovery of novel inhibitors based on the pyrrolopyridine scaffold. For example, a virtual screening of a large compound library led to the identification of potential inhibitors of the MPS1 kinase based on the 1-H-pyrrolo[3,2-c]pyridine scaffold. researchgate.net
Derivatization and Chemical Transformations of the Pyrrolo 3,2 B Pyridine Core
Functionalization Reactions of the 3-Amine Group
The 3-amino group on the pyrrolo[3,2-b]pyridine core is a primary nucleophilic center, making it an ideal site for introducing a variety of substituents to explore structure-activity relationships (SAR) in drug discovery programs. Its reactivity is analogous to that of other aromatic amines, allowing for standard transformations such as acylation, sulfonylation, and alkylation.
The primary amine at the C-3 position can be readily acylated with acyl chlorides or acid anhydrides under standard conditions, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270), to form the corresponding amides. Similarly, sulfonylation with sulfonyl chlorides yields stable sulfonamides. These reactions are fundamental in medicinal chemistry for introducing diverse functional groups that can form key interactions, such as hydrogen bonds, with biological targets.
While specific examples detailing the acylation and sulfonylation of 6-fluoro-1H-pyrrolo[3,2-b]pyridin-3-amine are not extensively documented in publicly available literature, the general reactivity of amino-azaindoles supports the feasibility of these transformations. For instance, related heterocyclic amines, such as 3-amino-imidazo[1,2-a]pyridines, have been successfully functionalized to explore their potential as enzyme inhibitors. nih.gov The reaction conditions are generally mild and tolerant of a wide range of functional groups on the acyl or sulfonyl chloride partner.
A representative sulfonylation reaction on a related heterocyclic amine is shown below:
| Reactant | Reagent | Conditions | Product | Yield | Reference |
| 3-aminoisoxazoline | 2-nitrobenzenesulfonyl chloride | Pyridine, DIPEA, 0°C to rt, 3 days | 3-[N,N-bis(2-nitrophenylsulfonyl)amino]isoxazoline | - | rsc.org |
This table illustrates a general sulfonylation procedure on a different heterocyclic amine, which could be adapted for this compound.
Direct N-alkylation of the 3-amino group can be achieved using alkyl halides, although this method can sometimes lead to over-alkylation, yielding mixtures of secondary and tertiary amines. A more controlled approach is reductive amination, where the amine is first condensed with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ using a mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). This strategy provides a reliable method for synthesizing secondary and tertiary amines with diverse alkyl substituents.
These alkylation strategies are crucial for modulating properties such as lipophilicity, basicity, and steric profile, which can significantly impact a compound's pharmacokinetic and pharmacodynamic properties. For example, in the development of kinase inhibitors, N-alkylation is a common strategy to probe specific pockets within the ATP-binding site.
Electrophilic Aromatic Substitution Reactions on the Pyrrolo[3,2-b]pyridine Ring System
The pyrrolo[3,2-b]pyridine ring system exhibits a complex reactivity pattern towards electrophilic aromatic substitution (EAS) due to the fusion of the electron-rich pyrrole (B145914) and electron-deficient pyridine rings. Generally, the pyrrole moiety is significantly more activated towards electrophiles than the pyridine moiety. acs.org For the isomeric 1H-pyrrolo[2,3-b]pyridine (7-azaindole), extensive studies have shown that electrophilic substitution reactions such as nitration, halogenation, and nitrosation occur predominantly at the C-3 position of the pyrrole ring. wikipedia.org
By analogy, the 1H-pyrrolo[3,2-b]pyridine (4-azaindole) core is also expected to undergo electrophilic attack primarily on the pyrrole ring. The presence of the strongly activating 3-amino group and the deactivating, meta-directing (with respect to the pyridine nitrogen) 6-fluoro group further influences the regioselectivity. The amino group at C-3 would strongly direct incoming electrophiles to the C-2 position. However, steric hindrance might also favor substitution at other positions.
Common EAS reactions include:
Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Nitration: Nitration typically requires strong acidic conditions (e.g., HNO₃/H₂SO₄), which can be challenging due to the basicity of the pyridine nitrogen, leading to deactivation. researchgate.net
Friedel-Crafts Reactions: Acylation and alkylation, catalyzed by Lewis acids, are important C-C bond-forming reactions. For azaindoles, acylation with acyl chlorides in the presence of AlCl₃ has been shown to proceed effectively at the C-3 position. acs.orgresearchgate.net
| Substrate | Reagent | Conditions | Product | Position of Substitution | Reference |
| 1H-Pyrrolo[2,3-b]pyridine | HNO₃ / H₂SO₄ | - | 3-Nitro-1H-pyrrolo[2,3-b]pyridine | C-3 | wikipedia.org |
| 1H-Pyrrolo[2,3-b]pyridine | Br₂ / AcOH | - | 3-Bromo-1H-pyrrolo[2,3-b]pyridine | C-3 | wikipedia.org |
| 4-Azaindole (B1209526) | Acetyl chloride / AlCl₃ | CH₂Cl₂, rt | 3-Acetyl-4-azaindole | C-3 | acs.org |
This table shows representative electrophilic aromatic substitution reactions on the isomeric 7-azaindole (B17877) and the parent 4-azaindole scaffolds, indicating a strong preference for substitution at the C-3 position.
Development of Chemical Probes and Tools for Biological Studies
The pyrrolopyridine scaffold is a cornerstone in the development of molecules targeting various protein classes, particularly kinases. chemrxiv.org Derivatives of 1H-pyrrolo[2,3-b]pyridine, an isomer of the title compound's core, form the basis of approved drugs like the kinase inhibitor Pexidartinib. The 1H-pyrrolo[3,2-b]pyridine core itself has been utilized to develop selective negative allosteric modulators for the GluN2B receptor. nih.gov
This compound serves as a versatile starting material for creating chemical probes to investigate these biological systems. By functionalizing the 3-amino group, researchers can attach various reporter tags, such as:
Fluorophores: For use in fluorescence microscopy and high-throughput screening.
Biotin tags: For affinity purification and pull-down experiments to identify protein targets.
Photoaffinity labels: To covalently link the molecule to its biological target upon photoactivation, enabling target identification and binding site mapping.
The inherent biological relevance of the pyrrolopyridine scaffold makes its derivatives, including those from this compound, highly valuable for chemical biology and drug discovery research.
Scaffold Hopping and Isostere Replacement Strategies Applied to Pyrrolopyridines
Scaffold hopping and isosteric replacement are powerful strategies in medicinal chemistry used to design new molecules with improved properties by replacing a core molecular scaffold or a specific functional group with a structurally different but functionally similar one.
The pyrrolopyridine nucleus is an excellent candidate for such strategies. It is often considered a bioisostere of other important heterocyclic systems, including:
Purines and Pyrrolopyrimidines: Pyrrolopyridines can mimic the core structure of purines and related scaffolds, which are central to many kinase inhibitors. chemrxiv.org Switching between these scaffolds allows for the exploration of new intellectual property space and the fine-tuning of selectivity and potency against specific enzyme targets.
For example, a known inhibitor with a benzene (B151609) or indole (B1671886) core could be modified by "hopping" to a 6-fluoro-1H-pyrrolo[3,2-b]pyridine scaffold. This strategy aims to retain the key binding interactions of the original molecule while improving its pharmacological profile, such as enhancing aqueous solubility due to the pyridine nitrogen or blocking a site of metabolism with the fluorine atom. researchgate.net This approach has been successfully used to discover novel inhibitors for targets like cyclin-dependent kinase 2 (CDK2). researchgate.net
Advanced Spectroscopic and Analytical Characterization for Mechanistic Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Synthetic Intermediates and Final Compounds
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural determination of organic molecules, including synthetic intermediates and the final product, 6-fluoro-1H-pyrrolo[3,2-b]pyridin-3-amine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the verification of the molecular structure.
In a typical synthetic route to pyrrolopyridine derivatives, NMR is used at each step to confirm that the desired transformation has occurred. For instance, in the synthesis of related 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, ¹H NMR is utilized to monitor the conversion of starting materials and the formation of products after reactions such as palladium-catalyzed amination. nih.gov The appearance and disappearance of specific signals, as well as changes in chemical shifts and coupling constants, provide clear evidence of the reaction's progress. nih.gov
For a compound like this compound, the ¹H NMR spectrum would be expected to show distinct signals for each of the aromatic protons on the pyrrolopyridine core and any substituents. The fluorine atom at the 6-position would influence the chemical shifts and coupling patterns of adjacent protons, providing a key signature for its location. Similarly, the amine group at the 3-position would have a characteristic proton signal, the chemical shift of which could be sensitive to the solvent and concentration.
Interactive Data Table: Illustrative ¹H NMR Data for a Related Pyrrolopyridine Compound
| Chemical Shift (ppm) | Multiplicity | Assignment (Illustrative) |
| 10.90 | br s | N-H (pyrrole) |
| 8.69 | ddd | Pyridine-H |
| 8.46 | dd | Pyridine-H |
| 7.98 | dd | Azaindole-H |
| 7.85 | m | Pyridine-H |
| 7.76 | td | Pyridine-H |
| 7.24 | ddd | Pyridine-H |
| 7.12 | dd | Azaindole-H |
| 6.99 | d | Azaindole-H |
Note: This data is for 2-(1H-pyrrolo[2,3-b]pyridin-2-yl)pyridine and serves as an example of the type of NMR data obtained for this class of compounds. nih.gov
¹³C NMR spectroscopy would further confirm the carbon skeleton of this compound and its intermediates. The carbon atoms directly bonded to the fluorine and nitrogen atoms would exhibit characteristic chemical shifts.
Mass Spectrometry (MS) for Reaction Monitoring and Product Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. In the context of synthesizing this compound, MS is crucial for confirming the identity of synthetic intermediates and the final product.
During a multi-step synthesis, reaction progress can be monitored by analyzing small aliquots of the reaction mixture by techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS). This allows for the detection of the starting materials, intermediates, and the desired product, providing a rapid assessment of the reaction's status.
High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate measurement of the molecular weight, which can be used to determine the elemental composition of a molecule. For the final compound, this compound (C₇H₆FN₃), the expected exact mass would be calculated and compared to the experimentally determined value to confirm its identity. In the synthesis of related pyrrolopyrimidine analogs, HRMS has been used to confirm the elemental composition of the synthesized compounds. rsc.org
The fragmentation pattern observed in the mass spectrum can also offer structural insights. While specific mass spectral data for this compound is not widely published, studies on related heterocyclic compounds, such as pyranopyrazole derivatives, have shown that fragmentation pathways can be elucidated, providing characteristic ions that help in structural confirmation. nist.gov
Interactive Data Table: Expected HRMS Data for this compound
| Compound | Formula | Calculated Exact Mass [M+H]⁺ |
| This compound | C₇H₆FN₃ | 152.0624 |
Note: The calculated exact mass is a theoretical value. Experimental HRMS would aim to match this value to a high degree of accuracy.
X-ray Crystallography for Determination of Ligand-Protein Co-crystal Structures
X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules, including how a ligand such as this compound binds to its protein target. Obtaining a co-crystal structure provides invaluable information about the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern the binding affinity and selectivity of the ligand.
The process involves crystallizing the protein in the presence of the ligand and then diffracting X-rays off the resulting crystal. The diffraction pattern is used to calculate an electron density map, into which the molecular model of the protein-ligand complex is built and refined.
While a specific co-crystal structure for this compound is not publicly available, the crystal structure of a related compound, 2-(1H-pyrrolo[2,3-b]pyridin-2-yl)pyridine, has been reported. nih.gov This structure reveals that the molecule is nearly coplanar, and in the crystal, pairs of molecules are linked by N—H⋯N hydrogen bonds to form inversion dimers. nih.gov This type of analysis provides insight into the potential intermolecular interactions that this compound could engage in.
In the context of drug discovery, co-crystal structures are instrumental in structure-based drug design. For example, the crystal structure of a kinase domain in complex with an inhibitor can reveal key binding interactions and guide the design of more potent and selective inhibitors.
Interactive Data Table: Illustrative Crystallographic Data for a Related Pyrrolopyridine Compound
| Parameter | Value |
| Compound | 2-(1H-pyrrolo[2,3-b]pyridin-2-yl)pyridine |
| Formula | C₁₂H₉N₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.1416 (10) |
| b (Å) | 13.7428 (14) |
| c (Å) | 6.7395 (7) |
| β (°) | 94.331 (2) |
| V (ų) | 936.63 (16) |
Note: This data is for 2-(1H-pyrrolo[2,3-b]pyridin-2-yl)pyridine and serves as an example of crystallographic data. nih.gov
UV-Vis and Fluorescence Spectroscopy for Binding Assays and Conformational Change Detection
UV-Visible (UV-Vis) and fluorescence spectroscopy are powerful techniques for studying the binding of a ligand to a protein and for detecting conformational changes that may occur upon binding. These methods are particularly useful for determining binding affinities (e.g., the dissociation constant, Kd) and for high-throughput screening of potential inhibitors.
In a typical UV-Vis binding assay, the absorbance spectrum of the protein, the ligand, or both is monitored as their concentrations are varied. Changes in the absorbance spectrum upon binding can be used to quantify the binding interaction. For instance, the binding of a ligand to a protein may cause a shift in the maximum absorbance wavelength (λmax) or a change in the molar absorptivity.
Fluorescence spectroscopy is often more sensitive than UV-Vis spectroscopy. It can be used to monitor changes in the intrinsic fluorescence of a protein (typically from tryptophan and tyrosine residues) or the fluorescence of the ligand itself. When a ligand binds to a protein, the local environment of the fluorophore can change, leading to a change in fluorescence intensity, emission wavelength, or polarization. These changes can be used to determine the binding affinity and stoichiometry.
While specific UV-Vis or fluorescence data for this compound are not detailed in the available literature, the optical properties of related pyrrolo[3,2-d]pyrimidine derivatives have been studied, showing that their UV-Vis absorption and fluorescence are dependent on their substitution patterns. researchgate.net This suggests that this compound would also possess characteristic spectroscopic properties that could be exploited in binding assays.
Interactive Data Table: Principles of Spectroscopic Binding Assays
| Technique | Principle | Information Obtained |
| UV-Vis Spectroscopy | Measures changes in the absorption of light upon ligand binding. | Binding affinity (Kd), stoichiometry. |
| Fluorescence Spectroscopy | Measures changes in fluorescence (intensity, wavelength, polarization) upon ligand binding. | Binding affinity (Kd), stoichiometry, conformational changes. |
Future Directions and Research Challenges for 6 Fluoro 1h Pyrrolo 3,2 B Pyridin 3 Amine Research
Development of More Efficient and Sustainable Synthetic Routes
A primary challenge in the advancement of novel pyrrolopyridine-based compounds is the development of practical and scalable synthetic pathways. Current synthetic strategies for related scaffolds often involve multi-step sequences that can be inefficient and generate significant waste. nbuv.gov.ua Future research must prioritize the creation of more efficient and environmentally sustainable routes to 6-fluoro-1H-pyrrolo[3,2-b]pyridin-3-amine and its analogs.
Key objectives in this area include:
Catalyst Development: Exploring novel catalytic systems, particularly those based on earth-abundant metals, to replace expensive and toxic heavy metal catalysts often used in cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig aminations. nih.gov
Green Chemistry Principles: Incorporating principles of green chemistry by utilizing safer solvents, reducing energy consumption, and designing processes that minimize byproduct formation. mdpi.com
Managing Protecting Groups: A significant challenge in the synthesis of complex heterocycles is the use and subsequent removal of protecting groups, which adds steps and can lead to side reactions. nih.gov Developing synthetic strategies that avoid or simplify the use of protecting groups is a critical goal.
Table 1: Comparison of Synthetic Strategies for Pyrrolopyridine Scaffolds
| Synthetic Strategy | Key Reactions | Advantages | Challenges |
|---|---|---|---|
| Linear Synthesis via Cyclization | Condensation followed by reductive cyclization. nbuv.gov.ua | Good for specific isomers. | Can be lengthy; sensitive to starting material availability. |
| Convergent Synthesis | Suzuki-Miyaura cross-coupling; Buchwald-Hartwig amination. nih.gov | High flexibility for diversification. | Often requires protecting groups; potential for side reactions. nih.gov |
| Bartoli Reaction | Reaction of nitroarenes with vinyl Grignard reagents. nbuv.gov.ua | Direct formation of the indole (B1671886) core. | Limited by precursor availability; regioselectivity can be an issue. |
| Fischer Indole Synthesis | Reaction of hydrazines with aldehydes or ketones. nbuv.gov.ua | A classic and well-understood method. | Can require harsh acidic conditions; not always suitable for complex substrates. |
Exploration of Undiscovered Molecular Targets and Biological Pathways
The pyrrolopyridine scaffold is present in compounds that inhibit a wide array of protein targets, particularly protein kinases. nih.gov Derivatives have been developed as inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R), Fibroblast Growth Factor Receptors (FGFRs), and Fms-like Tyrosine Kinase 3 (FLT3), among others. mdpi.comrsc.orgnih.gov A major future direction for this compound is to move beyond known target families and identify novel biological activities.
Research in this domain should focus on:
Broad-Spectrum Screening: Utilizing high-throughput screening (HTS) against diverse panels of enzymes (e.g., kinases, proteases, epigenetic targets) and receptors to uncover unexpected biological activities.
Phenotypic Screening: Employing cell-based assays to identify compounds that produce a desired physiological effect (e.g., inhibition of cancer cell proliferation, anti-inflammatory response) without prior knowledge of the specific molecular target. rsc.orgnih.gov
Target Deconvolution: Once a phenotypic effect is observed, using advanced techniques like chemical proteomics, genetic screening (e.g., CRISPR-Cas9), or thermal proteome profiling to identify the specific molecular target or targets responsible for the compound's activity.
Pathway Analysis: Investigating how the interaction of this compound with its target(s) modulates downstream cellular signaling pathways to produce its ultimate biological effect.
Table 2: Examples of Biological Targets for Various Pyrrolopyridine Derivatives
| Compound Class | Target(s) | Reported Potency (IC₅₀) |
|---|---|---|
| 1H-pyrrolo[2,3-b]pyridine Derivatives | FGFR1, FGFR2, FGFR3 | 7 nM, 9 nM, 25 nM respectively |
| 1H-pyrrolo[2,3-b]pyridine Derivatives | FLT3-ITD | 0.64 µM (in MV4-11 cells) |
| 1H-pyrrolo[3,2-c]pyridine Derivatives | Tubulin Polymerization | Effective at 3 µM |
| 1H-pyrrolo[3,2-b]pyridine-3-carboxamide | Acetyl-CoA carboxylase 1 (ACC1) | Data not specified |
Integration of Advanced Computational Approaches for Rational Design
Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery. mdpi.com For this compound, integrating these approaches will be crucial for the rational design of next-generation analogs with improved properties. The challenge lies in the accuracy of the models and their ability to predict real-world biological activity.
Future research will benefit from:
Structure-Based Drug Design (SBDD): Using the three-dimensional structure of a target protein, obtained through methods like X-ray crystallography, to design molecules that fit precisely into the binding site. This allows for the optimization of interactions to enhance potency and selectivity.
Ligand-Based Drug Design (LBDD): When a target structure is unavailable, computational models like pharmacophores and Quantitative Structure-Activity Relationships (QSAR) can be built based on a set of known active and inactive molecules. mdpi.com These models help identify the key chemical features required for biological activity.
In Silico ADME/Tox Prediction: Employing computational algorithms to predict the Absorption, Distribution, Metabolism, Excretion (ADME), and toxicity properties of designed compounds early in the discovery process. tandfonline.com This helps to prioritize compounds with favorable drug-like properties and reduce late-stage failures.
Molecular Dynamics (MD) Simulations: Simulating the dynamic movement of the compound within the target's binding site over time to provide a more realistic understanding of the binding event and the stability of the interaction. mdpi.com
Table 3: Application of Computational Techniques in Drug Design
| Technique | Application | Primary Goal |
|---|---|---|
| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target. tandfonline.com | Prioritize compounds for synthesis; understand binding modes. |
| 3D-QSAR | Correlates the 3D properties of molecules with their biological activity. mdpi.com | Guide the design of new molecules with enhanced potency. |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of features necessary for activity. mdpi.com | Virtual screening of large compound libraries; scaffold hopping. |
| ADME Prediction | Calculates physicochemical properties and predicts pharmacokinetic behavior. tandfonline.com | Select candidates with better potential for in vivo success. |
Elucidation of Complex Binding Mechanisms through Biophysical Techniques
A deep understanding of how a compound binds to its molecular target is fundamental to rational drug design. While computational methods provide valuable predictions, biophysical techniques offer direct experimental measurement of these interactions. The challenge often involves producing sufficient quantities of high-quality protein and finding conditions suitable for analysis.
Future research on this compound and its targets should involve:
X-ray Crystallography: Obtaining high-resolution crystal structures of the compound bound to its target protein. This provides a definitive atomic-level snapshot of the binding mode, revealing key hydrogen bonds, hydrophobic interactions, and the role of the fluorine atom.
Surface Plasmon Resonance (SPR): A label-free technique used to measure the kinetics of binding in real-time. SPR provides data on the association rate (k_on) and dissociation rate (k_off), which define the binding affinity (K_D).
Isothermal Titration Calorimetry (ITC): A method that measures the heat released or absorbed during a binding event. ITC is the gold standard for determining the thermodynamics of binding, providing direct measurement of the binding affinity (K_D), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to map the binding site on the protein and to understand the conformational changes that occur in both the ligand and the protein upon binding.
By systematically addressing these areas, the scientific community can unlock the full therapeutic potential of this compound, paving the way for the development of novel and effective chemical probes or therapeutic agents.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 6-fluoro-1H-pyrrolo[3,2-b]pyridin-3-amine, and how do reaction conditions impact yield?
- Answer: The compound can be synthesized via palladium-catalyzed coupling reactions. For example, Pd(OAc)₂ with ligands like PPh₃ or Xantphos in the presence of Et₃N or t-BuONa facilitates aryl amination or cross-coupling steps. Reaction temperature (e.g., reflux in n-butanol) and solvent choice (dioxane, CH₂Cl₂) critically influence yield and purity. Catalytic systems must be optimized to avoid side reactions such as dehalogenation or over-fluorination .
- Methodological Tip: Use TLC or LCMS to monitor reaction progress and isolate intermediates via column chromatography with silica gel or reverse-phase HPLC .
Q. Which analytical techniques are most effective for characterizing this compound?
- Answer:
- NMR Spectroscopy: ¹H/¹³C NMR (e.g., DMSO-d₆) resolves fluorine coupling patterns and amine proton signals. For example, aromatic protons in similar compounds show distinct splitting (e.g., δ 8.69 ppm, J = 8.4 Hz) .
- LCMS/HPLC: Confirms molecular ion peaks (e.g., ESIMS m/z 311.1) and purity (>95% by HPLC). Use C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or LCMS adducts)?
- Answer: Contradictions often arise from solvent interactions, tautomerism, or impurities. For example, amine protons may exhibit broadened signals due to hydrogen bonding. Solutions include:
- 2D NMR (COSY, HSQC): Assigns proton-carbon correlations and identifies exchangeable protons .
- X-ray Crystallography: Resolves regiochemistry ambiguities (e.g., fluorine vs. amine positioning) .
- Control Experiments: Re-synthesize intermediates to isolate side products .
Q. What strategies optimize regioselectivity in electrophilic substitutions on the pyrrolopyridine core?
- Answer: Fluorine's electron-withdrawing effect directs substitutions to the C5 position. Computational modeling (DFT) predicts electronic profiles, while steric effects are minimized using bulky directing groups (e.g., trifluoroacetyl protection). Experimental validation via kinetic studies (e.g., varying electrophile concentration) confirms selectivity .
Q. How does pH influence the stability of this compound in aqueous solutions?
- Answer: The amine group is prone to protonation below pH 6, reducing solubility. Stability studies in buffers (pH 2–10) show degradation via hydrolysis at high pH. Use LCMS to track decomposition products (e.g., defluorinated analogs). For long-term storage, lyophilize in inert atmospheres .
Q. What methodologies are recommended for studying structure-activity relationships (SAR) in kinase inhibition?
- Answer:
- Molecular Docking: Align the compound with kinase ATP-binding pockets (e.g., GSK-3β) using software like AutoDock. Fluorine's role in H-bonding with backbone amides is critical .
- In Vitro Assays: Measure IC₅₀ values against recombinant kinases. Compare with analogs lacking the 6-fluoro substituent to isolate electronic effects .
Data Analysis and Reproducibility
Q. How can researchers address low yields in catalytic amination steps?
- Answer: Common issues include catalyst poisoning (e.g., by amine ligands) or incomplete deprotection. Solutions:
- Ligand Screening: Test bidentate ligands (Xantphos) for enhanced Pd stability .
- In Situ Monitoring: Use FTIR or Raman spectroscopy to detect intermediate formation .
Q. What steps ensure reproducibility in multi-step syntheses of fluorine-containing heterocycles?
- Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
